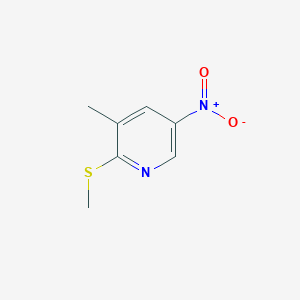
3-Methyl-2-methylsulfanyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-methylsulfanyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyridine, characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine typically involves the nitration of 3-methyl-2-methylsulfanyl-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
3-Methyl-2-methylsulfanyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Ammonia, primary or secondary amines, thiols, typically in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-methylsulfonyl-5-nitropyridine or 3-Methyl-2-methylsulfinyl-5-nitropyridine.
Reduction: 3-Methyl-2-methylsulfanyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-Methyl-2-methylsulfanyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of nitro and sulfanyl groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Methyl-2-methylsulfanyl-5-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Methyl-2-methylsulfonyl-5-nitropyridine
- 3-Methyl-2-methylsulfinyl-5-nitropyridine
- 3-Methyl-2-methylsulfanyl-5-aminopyridine
Uniqueness
3-Methyl-2-methylsulfanyl-5-nitropyridine is unique due to the presence of both a nitro group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC 名称 |
3-methyl-2-methylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 |
InChI 键 |
NSMRLOBRXXKGON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


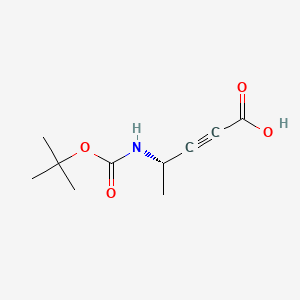
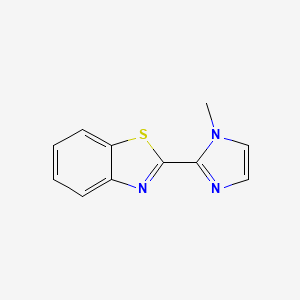

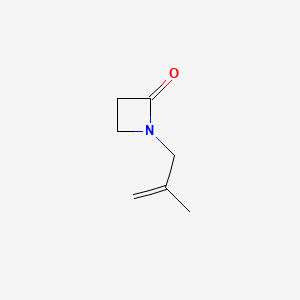

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

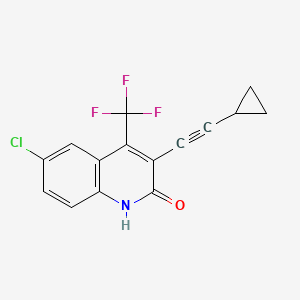

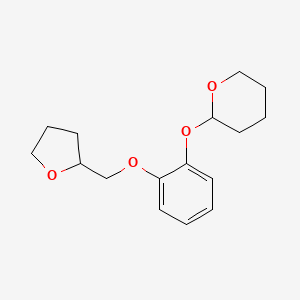

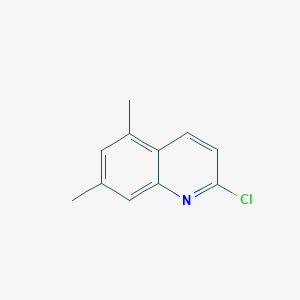
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

